molecular formula C13H15F2NO2 B2498982 Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate CAS No. 2140326-61-8

Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate

Cat. No.: B2498982
CAS No.: 2140326-61-8
M. Wt: 255.265
InChI Key: RJAAJXRPZIWSBW-UHFFFAOYSA-N
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Description

Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate is a chemical compound with the molecular formula C13H15F2NO2 It is characterized by the presence of a benzyl group, a difluoromethylcyclobutyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate typically involves the reaction of benzyl chloroformate with 3,3-difluoro-1-methylcyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce benzyl N-(3,3-difluoro-1-methylcyclobutyl)amine.

Scientific Research Applications

Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The difluoromethylcyclobutyl moiety may enhance binding affinity and specificity, while the carbamate group can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and produce desired effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(3,3-difluoro-1-methylcyclopropyl)carbamate
  • Benzyl N-(3,3-difluoro-1-methylcyclopentyl)carbamate
  • Benzyl N-(3,3-difluoro-1-methylcyclohexyl)carbamate

Uniqueness

Benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate is unique due to its specific cyclobutyl ring structure, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications compared to similar compounds with different ring sizes.

Properties

IUPAC Name

benzyl N-(3,3-difluoro-1-methylcyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c1-12(8-13(14,15)9-12)16-11(17)18-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAAJXRPZIWSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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